2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl-substituted imidazole core linked via a sulfanyl bridge to an acetamide group with a 3-methylphenyl substituent. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly focusing on heterocyclic modifications to optimize pharmacokinetic and pharmacodynamic properties.
The synthesis of such compounds typically involves multi-step organic reactions, including cyclization, ester hydrolysis, and carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, as described in ). The cyclohexyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to aromatic substituents .
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H23N3OS/c1-14-6-5-7-15(12-14)20-17(22)13-23-18-19-10-11-21(18)16-8-3-2-4-9-16/h5-7,10-12,16H,2-4,8-9,13H2,1H3,(H,20,22) |
InChI Key |
WAWXHKRCJGJXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide, typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide may exhibit significant antimicrobial properties. For instance, studies on related acetamide derivatives have shown effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example 1 | Staphylococcus aureus | 32 µg/mL |
| Example 2 | Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be further evaluated for its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of imidazole-containing compounds has been widely studied. Preliminary investigations into This compound have indicated promising results in inhibiting cancer cell proliferation. For example, a related study reported:
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Example 3 | MCF-7 (breast cancer) | 15 µM |
This suggests that the compound could be a candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
Compounds with imidazole structures often act as enzyme inhibitors. Research into similar compounds has shown their ability to inhibit key enzymes involved in pathogenic processes. For instance, studies have focused on:
| Enzyme | Inhibitor Type | Reference Year |
|---|---|---|
| Isocitrate lyase | Competitive Inhibitor | 2018 |
| Pantothenate synthetase | Non-competitive Inhibitor | 2018 |
These studies highlight the need for further exploration of This compound as a potential enzyme inhibitor.
Case Studies and Research Findings
Several case studies have been conducted to investigate the biological effects of compounds similar to This compound :
-
Antimicrobial Activity Evaluation (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Study (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability observed.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Reduction of TNF-alpha and IL-6 levels by approximately 50%.
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
Heterocyclic Core Variations: The target compound’s cyclohexyl-imidazole core distinguishes it from chlorophenyl () or nitrobenzimidazole () analogs.
Chlorophenyl substituents () enhance electronic interactions (e.g., halogen bonding), as seen in the crystal structures of diaminopyrimidine derivatives .
Crystallographic Insights :
- Compounds with aromatic acetamide substituents (e.g., ) form intramolecular N–H⋯N hydrogen bonds, stabilizing planar conformations. The cyclohexyl group in the target compound may disrupt such interactions, leading to altered solubility or crystal packing .
Biological Activity
The compound 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H27N3OS
- Molecular Weight : 357.5 g/mol
- Structural Features : The compound features a cyclohexyl group, an imidazole ring, and a sulfanyl linkage, which are critical for its biological activity.
Antiviral Properties
Recent studies have indicated that compounds containing imidazole and sulfanyl moieties exhibit antiviral properties. For instance, derivatives of imidazole have shown efficacy against various viral infections, including hepatitis C and influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral RNA polymerases or proteases .
Anticancer Activity
Research has highlighted the potential anticancer properties of similar compounds. For example, imidazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated that a related imidazole compound had an IC50 value of 25 µM against human cancer cell lines .
Antimicrobial Activity
The antimicrobial effects of compounds similar to this compound have been documented. These compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to bactericidal effects. In vitro studies have shown significant activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : The compound might interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
